molecular formula C11H6F3NO3 B8691841 4-Oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 56881-20-0

4-Oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B8691841
CAS No.: 56881-20-0
M. Wt: 257.16 g/mol
InChI Key: WAEYWIDTDWJDJA-UHFFFAOYSA-N
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Description

4-Oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO3 and its molecular weight is 257.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

56881-20-0

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)6-2-1-3-7-8(6)9(16)5(4-15-7)10(17)18/h1-4H,(H,15,16)(H,17,18)

InChI Key

WAEYWIDTDWJDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C(C2=O)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate (6C) (58 g, 0.2 mol, crude reaction slurry containing Pd/C) was suspended in NaOH (814 mL of 5 M, 4.1 mol) in a 1 L flask with a reflux condenser and heated at 80° C. for 18 h, followed by further heating at 100° C. for 5 h. The reaction was filtered warm through packed Celite to remove Pd/C and the Celite was rinsed with 1 N NaOH. The filtrate was acidified to about pH 1 to obtain a thick, white precipitate. The precipitate was filtered then rinsed with water and cold acetonitrile. The solid was then dried under vacuum to provide 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (2) as a white solid. 1H NMR (400.0 MHz, DMSO-d6) δ 15.26 (s, 1H), 13.66 (s, 1H), 8.98 (s, 1H), 8.13 (dd, J=1.6, 7.8 Hz, 1H), 8.06-7.99 (m, 2H).
Quantity
0 (± 1) mol
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814 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (500 mg, 1.56 mmol) was dissolved in NaOH (16 mL of 2.0 M, 31 mmol) and ethanol (3 mL) and heated to 100° C. for 2 h. The clear, light yellow solution was cooled to 50° C., the reaction mixture was degassed with N2, and then treated with 10% Pd/C (65 mg, 0.03 mmol). The reaction mixture was heated at 70° C. for 3 h under an atmosphere of H2. The reaction mixture was cooled and then filtered, acidified with conc. HCl until a white precipitate was formed, then allowed to stir overnight. The reaction mixture was filtered, washed with water and dried with CH3CN to yield a white powder (350 mg, 87%). 1H NMR (400 MHz, DMSO-d6) δ 15.26 (s, 1H), 13.68 (s, 1H), 8.98 (s, 1H), 8.16-8.09 (m, 1H), 8.08-7.97 (m, 2H).
Quantity
500 mg
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16 mL
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reactant
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65 mg
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catalyst
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Quantity
3 mL
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solvent
Reaction Step Three
Yield
87%

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